REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][C:5](=[O:7])[CH3:6].[NH:8]1[CH:12]=[CH:11][N:10]=[CH:9]1>C(#N)C>[CH2:2]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)[CH2:3][CH2:4][C:5](=[O:7])[CH3:6]
|
Name
|
|
Quantity
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1.65 g
|
Type
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reactant
|
Smiles
|
BrCCCC(C)=O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with 10% methanol in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(C)=O)N1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |